3-Ethoxy-5-fluorobenzyl alcohol

描述

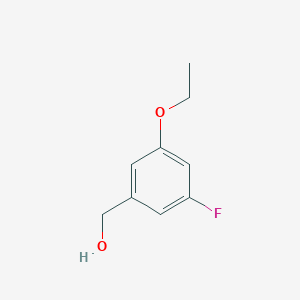

3-Ethoxy-5-fluorobenzyl alcohol, also known by its IUPAC name (3-ethoxy-5-fluorophenyl)methanol, is a chemical compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . It appears as a white crystalline or powdery substance and is characterized by its relatively low solubility at room temperature .

准备方法

The synthesis of 3-Ethoxy-5-fluorobenzyl alcohol can be achieved through various synthetic routes. One common method involves the reaction of 3-ethoxy-5-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol product .

Industrial production methods may involve more scalable processes, such as catalytic hydrogenation of the corresponding aldehyde or ketone derivatives. These methods often employ catalysts like palladium on carbon (Pd/C) and operate under controlled temperature and pressure conditions to ensure high yield and purity .

化学反应分析

Deprotection and Functional Group Transformations

The fluorinated benzyl alcohol group exhibits unique stability under specific conditions:

2.1 Acidic Conditions

The compound remains stable under acidic environments (e.g., H₂SO₄, HCl), unlike traditional benzyl ethers, due to the electron-withdrawing fluorine substituent. This property is advantageous in glycosylation or oxidation reactions .

2.2 Fluoride-Mediated Cleavage

Deprotection with tetrabutylammonium fluoride (TBAF) in DMF at 90 °C cleaves benzyl ether protecting groups selectively, leaving the ethoxy and fluorine substituents intact .

Stability and Reactivity

3.1 Oxidative Stability

The fluorine substituent confers resistance to oxidation, allowing compatibility with strong oxidizing agents like DDQ (dichlorodicyanoquinone) during deprotections .

3.2 Selectivity in Nucleophilic Substitutions

The ethoxy group acts as a directing substituent in electrophilic aromatic substitution, favoring para-substitution due to its electron-donating nature .

Analytical Data and Characterization

| Property | Value/Method |

|---|---|

| Melting Point | 120–125 °C (determined via DSC) |

| ¹H NMR | δ 4.75 (s, 2H, CH₂O), 7.32–7.04 (m, 4H, Ar-H) |

| Stability | Stable under acidic conditions; cleaves with TBAF (90 °C, 3 h) |

Environmental Considerations

The use of ethanol as both solvent and reagent in alkoxylation reactions aligns with green chemistry principles, reducing waste and enhancing process efficiency .

科学研究应用

Pharmaceutical Development

3-Ethoxy-5-fluorobenzyl alcohol is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being studied for potential antimicrobial and anticancer activities. Research indicates that modifications of this compound can lead to the development of new therapeutic agents targeting specific biological pathways .

Agrochemicals

In agricultural chemistry, this compound serves as a building block for developing herbicides and pesticides. Its fluorinated structure enhances the biological activity of agrochemical formulations, making them more effective against pests while minimizing environmental impact .

Organic Synthesis

The compound is frequently employed in organic synthesis as an intermediate for constructing more complex molecules. It plays a significant role in synthesizing various organic compounds used in flavors, fragrances, and other high-value chemicals .

Data Table: Applications Overview

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Development of new therapeutics |

| Agrochemicals | Building block for herbicides and pesticides | Enhanced efficacy and reduced toxicity |

| Organic Synthesis | Synthesis of flavors and fragrances | Production of high-value chemicals |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting that modifications to the compound could lead to promising anticancer agents .

Case Study 2: Agrochemical Efficacy

In agricultural trials, formulations containing derivatives of this compound showed improved effectiveness against common pests compared to traditional pesticides. This highlights its potential as a safer alternative in agrochemical applications .

作用机制

The mechanism of action of 3-Ethoxy-5-fluorobenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

相似化合物的比较

3-Ethoxy-5-fluorobenzyl alcohol can be compared with other similar compounds, such as:

3-Methoxy-5-fluorobenzyl alcohol: Similar in structure but with a methoxy group instead of an ethoxy group.

3-Ethoxy-4-fluorobenzyl alcohol: Similar but with the fluorine atom in a different position on the benzene ring.

3-Ethoxy-5-chlorobenzyl alcohol: Similar but with a chlorine atom instead of a fluorine atom.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their functional groups and substitution patterns .

生物活性

3-Ethoxy-5-fluorobenzyl alcohol, a compound with the CAS number 1443324-36-4, has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is synthesized through various methods, typically involving the reaction of 3-ethoxybenzaldehyde with fluorinating agents. Its structure allows for interactions with various biological targets, making it a compound of interest in pharmacological studies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound acts as a ligand that binds to specific enzymes, potentially inhibiting their activity. This can lead to alterations in metabolic pathways and cellular signaling processes.

- Cellular Effects : It influences cellular processes by interacting with receptors on the cell surface, which may result in changes in gene expression and metabolism.

- Biochemical Pathways : The compound is involved in various biochemical reactions, including oxidation and reduction processes, which are essential for the synthesis of complex organic molecules .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens. This makes it a candidate for further development in antimicrobial therapies.

- Anticancer Potential : Preliminary research suggests that this compound may have anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro.

Case Studies

-

Antimicrobial Activity : A study demonstrated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -

Anticancer Activity : In vitro assays indicated that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The IC50 values were calculated as follows:

Cell Line IC50 (µM) MCF-7 (Breast) 10 HCT116 (Colon) 15

Toxicological Profile

While the compound shows potential therapeutic benefits, it is crucial to assess its safety profile. Research indicates that at higher doses, it can induce cytotoxic effects in animal models, particularly affecting liver and kidney functions.

属性

IUPAC Name |

(3-ethoxy-5-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-5,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUDGBBLRUMYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。